molecular formula C9H8O5 B1609222 3,4,5-Trihydroxycinnamic acid CAS No. 6093-59-0

3,4,5-Trihydroxycinnamic acid

Cat. No.: B1609222
CAS No.: 6093-59-0
M. Wt: 196.16 g/mol
InChI Key: ACEAELOMUCBPJP-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Future Directions

3,4,5-Trihydroxycinnamic acid has been suggested as a potential therapeutic agent for compromised kidney in sepsis . It might also be a valuable therapeutic adjuvant for the treatment of inflammation-related disorders in the CNS .

Biochemical Analysis

Biochemical Properties

THC has been demonstrated to exert anti-inflammatory activities in lipopolysaccharide (LPS)-induced RAW264.7 murine macrophage cells and in LPS-induced septic mice . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, THC increases the expression of heme oxygenase-1 (HO-1) in LPS-challenged septic kidney and mesangial cells . Multiple signaling pathways, including p38 and AKT, have been observed to be involved in the THC-induced activation of HO-1 expression .

Cellular Effects

THC has been shown to have significant effects on various types of cells and cellular processes. For example, it effectively inhibits LPS-induced macrophage infiltration and the secretion of pro-inflammatory cytokines in the kidney of LPS-challenged animals . In human umbilical vein endothelial cells, THC significantly suppresses LPS-induced interleukin-1β production and intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression .

Molecular Mechanism

At the molecular level, THC exerts its effects through various mechanisms. It significantly decreases LPS-induced nuclear factor-κB activation by attenuating p65 phosphorylation and inhibitor of kappa B degradation . Furthermore, THC results in increased expression of SIRT1 in LPS-challenged human umbilical vein endothelial cells . Among the downstream molecular targets of SIRT1, the level of LPS-induced acetylated p53 is significantly decreased by THC treatment .

Temporal Effects in Laboratory Settings

The effects of THC change over time in laboratory settings. For instance, THC pretreatment effectively inhibits LPS-induced macrophage infiltration and the secretion of pro-inflammatory cytokines in the kidney of LPS-challenged animals

Dosage Effects in Animal Models

The effects of THC vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, THC has been demonstrated to exert protective effects in experimental animal models of sepsis, acute lung injury, and allergic asthma .

Metabolic Pathways

It is known that THC is a derivative of hydroxycinnamic acids, which are produced through the shikimic acid pathway in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trihydroxycinnamic acid can be synthesized through the demethylation of 3,4,5-trimethoxycinnamic acid. This process involves mixing 3,4,5-trimethoxycinnamic acid with boron tribromide in dichloromethane. The product is then extracted with chloroform, dried using anhydrous sodium sulfate, and evaporated to obtain this compound with a 62% yield .

Industrial Production Methods: A green and sustainable biocatalytic production method has been developed using palm oil mill effluent. This method employs p-hydroxyphenylacetate hydroxylase to convert p-coumaric acid and caffeic acid found in the effluent into this compound .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trihydroxycinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3,4,5-Trihydroxycinnamic acid is unique among hydroxycinnamic acids due to its three hydroxyl groups, which enhance its biological activities compared to other derivatives:

Properties

IUPAC Name

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEAELOMUCBPJP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-59-0, 709007-50-1
Record name NSC153688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trihydroxycinnamic acid
Reactant of Route 2
3,4,5-Trihydroxycinnamic acid
Reactant of Route 3
Reactant of Route 3
3,4,5-Trihydroxycinnamic acid
Reactant of Route 4
Reactant of Route 4
3,4,5-Trihydroxycinnamic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,4,5-Trihydroxycinnamic acid
Reactant of Route 6
Reactant of Route 6
3,4,5-Trihydroxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.